molecular formula C5H7ClN2O3S B6188627 3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2703778-82-7

3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B6188627
CAS No.: 2703778-82-7
M. Wt: 210.64 g/mol
InChI Key: LPDVUSIFMZQTCS-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-methoxy-1-methyl-1H-pyrazole+chlorosulfonic acid3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride\text{3-methoxy-1-methyl-1H-pyrazole} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 3-methoxy-1-methyl-1H-pyrazole+chlorosulfonic acid→3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride

The reaction is typically conducted at low temperatures to prevent decomposition and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Properties

CAS No.

2703778-82-7

Molecular Formula

C5H7ClN2O3S

Molecular Weight

210.64 g/mol

IUPAC Name

5-methoxy-2-methylpyrazole-3-sulfonyl chloride

InChI

InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)3-4(7-8)11-2/h3H,1-2H3

InChI Key

LPDVUSIFMZQTCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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